
2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, also known as ETDQ, is a tetrahydroisoquinoline alkaloid that has been widely studied for its potential therapeutic properties. ETDQ is a synthetic compound that has shown promise in treating a variety of medical conditions, including neurological disorders and cancer.
作用機序
The exact mechanism of action of 2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is believed to act on the dopaminergic system in the brain. 2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to increase dopamine release and inhibit dopamine reuptake, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release, inhibit dopamine reuptake, and increase the expression of neurotrophic factors. 2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One advantage of using 2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is its synthetic nature, which allows for consistent and reproducible results. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.
将来の方向性
There are many potential future directions for research on 2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One area of interest is its potential use in treating Parkinson's disease and other neurological disorders. Another area of interest is its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the mechanism of action of 2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its potential therapeutic applications.
合成法
2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst. Other methods include the Bischler-Napieralski reaction and the Leimgruber-Batcho indole synthesis.
科学的研究の応用
2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective properties and has been investigated as a potential treatment for Parkinson's disease and other neurological disorders. 2-(2-ethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-[(2-ethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-4-24-18-8-6-5-7-16(18)13-21-10-9-15-11-19(22-2)20(23-3)12-17(15)14-21/h5-8,11-12H,4,9-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBOQHGOILBXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5262599 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

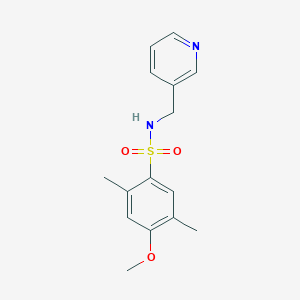
![N-(4-bromo-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5804407.png)
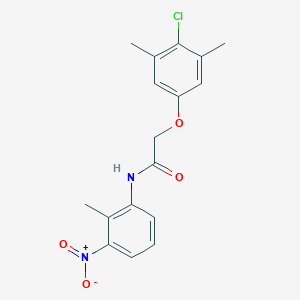
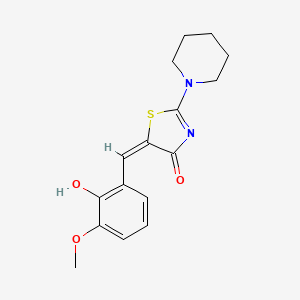
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5804434.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5804441.png)
![N-[2-(aminocarbonyl)phenyl]-4-chloro-2-nitrobenzamide](/img/structure/B5804446.png)

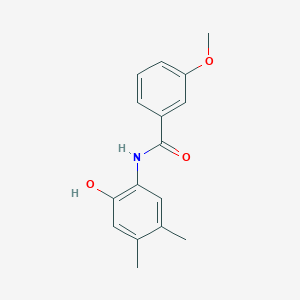
![methyl 4-chloro-3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5804462.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5804466.png)
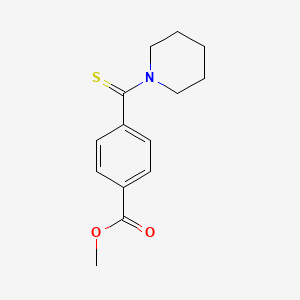
![2,5-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B5804487.png)
